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Compound of Interest

Compound Name: 5-Methyl-4-nitro-1,2-thiazole

CAS No.: 1073-19-4

Cat. No.: B086453

Get Quote

An In-depth Technical Guide on the Spectroscopic Characterization of 5-Methyl-4-nitro-1,2-
thiazole

Introduction
5-Methyl-4-nitro-1,2-thiazole is a heterocyclic compound featuring a thiazole ring substituted

with a methyl and a nitro group. The thiazole nucleus is a cornerstone in medicinal chemistry,

forming the structural basis of numerous pharmaceuticals with a wide array of biological

activities, including antimicrobial and anti-inflammatory properties.[1][2] The introduction of a

nitro group, a potent electron-withdrawing moiety, significantly modulates the electronic

landscape and reactivity of the thiazole ring, making this compound a subject of interest for

further functionalization and drug design.[1][3] This guide provides a comprehensive overview

of the spectroscopic properties of 5-Methyl-4-nitro-1,2-thiazole, offering a foundational

resource for its unambiguous identification and characterization.
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Property Value Source

Molecular Formula C₄H₄N₂O₂S [3]

Molecular Weight 144.15 g/mol [3]

IUPAC Name 5-methyl-4-nitro-1,2-thiazole

A summary of the anticipated spectroscopic features for 5-Methyl-4-nitro-1,2-thiazole is

presented below, based on its chemical structure and data from analogous nitrothiazole

compounds.[3]

Spectroscopic Technique Expected Features

¹H NMR
A singlet for the methyl protons (CH₃) and a

singlet for the proton on the thiazole ring.

¹³C NMR

Resonances for the three carbons of the

thiazole ring and one for the methyl group. The

carbon atom bonded to the nitro group is

expected to be significantly downfield.

Infrared (IR)

Strong absorption bands corresponding to the

asymmetric and symmetric stretching of the

nitro group (NO₂) are anticipated around 1550-

1500 cm⁻¹ and 1390-1330 cm⁻¹, respectively.[3]

Mass Spectrometry (MS)
A molecular ion peak (M⁺) corresponding to the

exact mass of C₄H₄N₂O₂S (144.00 g/mol ).[3]

Detailed Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

For 5-Methyl-4-nitro-1,2-thiazole, both ¹H and ¹³C NMR provide critical information about its

atomic connectivity.

¹H NMR Spectroscopy
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The proton NMR spectrum of 5-Methyl-4-nitro-1,2-thiazole is expected to be relatively simple,

exhibiting two distinct singlets:

Methyl Protons (CH₃): A singlet integrating to three protons is anticipated for the methyl

group at the C5 position.

Thiazole Ring Proton: A singlet integrating to one proton is expected for the proton at the C3

position of the thiazole ring.

The precise chemical shifts will be influenced by the solvent and the strong electron-

withdrawing nature of the nitro group.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show four distinct signals,

corresponding to the four unique carbon atoms in the molecule:

Methyl Carbon (CH₃): The carbon of the methyl group will appear in the upfield region of the

spectrum.

Thiazole Ring Carbons: Three signals are expected for the carbons of the thiazole ring. The

carbon atom at the C4 position, directly attached to the nitro group, will be significantly

deshielded and thus appear at the lowest field (most downfield) among the ring carbons.

Caption: Correlation of the structure of 5-Methyl-4-nitro-1,2-thiazole with its expected NMR

signals.

Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the functional groups present in a molecule.

In 5-Methyl-4-nitro-1,2-thiazole, the most prominent features in the IR spectrum will be the

absorption bands of the nitro group.

NO₂ Asymmetric Stretch: A strong band is expected in the range of 1550-1500 cm⁻¹.[3]

NO₂ Symmetric Stretch: Another strong band is anticipated between 1390-1330 cm⁻¹.[3]

C=N Stretch: The thiazole ring will exhibit a characteristic C=N stretching vibration.
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C-H Stretch: Absorptions corresponding to the C-H stretching of the methyl group and the

thiazole ring will also be present.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule. For 5-Methyl-4-nitro-1,2-thiazole, the electron impact (EI) mass spectrum is

expected to show:

Molecular Ion Peak (M⁺): A peak at m/z 144, corresponding to the molecular weight of the

compound.[3]

Fragmentation: The molecule may undergo fragmentation, leading to characteristic daughter

ions. The fragmentation patterns of nitro-heterocyclic compounds can be complex.[4]

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data for 5-Methyl-4-
nitro-1,2-thiazole.

Protocol 1: NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 5-Methyl-4-nitro-1,2-thiazole in

0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

¹H NMR Acquisition:

Use a 400 MHz or higher field NMR spectrometer.

Acquire the spectrum at room temperature.

Set the number of scans to 16 or 32 for a good signal-to-noise ratio.

Use a standard pulse program.

¹³C NMR Acquisition:

Use the same sample and spectrometer.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b086453/docs?utm_src=pdf-body#spectroscopic-data-of-5-methyl-4-nitro-1-2-thiazole
https://pdf.benchchem.com/15355/An_In_Depth_Technical_Guide_to_5_methyl_4_nitrothiazole.pdf
https://pubmed.ncbi.nlm.nih.gov/7284571/
https://www.benchchem.com/product/b086453/docs?utm_src=pdf-body#spectroscopic-data-of-5-methyl-4-nitro-1-2-thiazole
https://www.benchchem.com/product/b086453/docs?utm_src=pdf-body#spectroscopic-data-of-5-methyl-4-nitro-1-2-thiazole
https://www.benchchem.com/product/b086453/docs?utm_src=pdf-body#spectroscopic-data-of-5-methyl-4-nitro-1-2-thiazole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086453?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acquire a proton-decoupled spectrum.

Increase the number of scans significantly (e.g., 1024 or more) to obtain a good signal-to-

noise ratio due to the lower natural abundance of ¹³C.

Protocol 2: IR Spectroscopy
Sample Preparation (KBr Pellet):

Grind 1-2 mg of 5-Methyl-4-nitro-1,2-thiazole with approximately 100 mg of dry KBr

powder using an agate mortar and pestle.

Press the mixture into a thin, transparent pellet using a hydraulic press.

FTIR Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the IR spectrum from 4000 to 400

cm⁻¹.

Co-add at least 16 scans to improve the signal-to-noise ratio.

Protocol 3: Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography.

EI-MS Acquisition:

Use a standard electron ionization energy of 70 eV.

Scan a mass range that includes the expected molecular ion, for instance, m/z 40-200.

The resulting mass spectrum will show the relative abundance of the molecular ion and its

fragment ions.

Synthesis of 5-Methyl-4-nitro-1,2-thiazole
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A plausible synthetic route to 5-Methyl-4-nitro-1,2-thiazole is the direct nitration of 5-

methylthiazole.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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